molecular formula C20H22N2O2S B11162207 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11162207
M. Wt: 354.5 g/mol
InChI Key: JCGQDHQGUZBNKE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that combines an indole structure with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base.

    Attachment of the ethylsulfanyl group: This can be done through a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the indole ring.

    Formation of the benzamide: The final step involves the reaction of the substituted indole with benzoyl chloride in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The benzamide linkage may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methoxy-1H-indol-3-yl)ethanamine: Shares the indole structure but lacks the benzamide moiety.

    5-Methoxy-2-methyl-3-indoleacetic acid: Similar indole structure with different functional groups.

Uniqueness

2-(ethylsulfanyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the combination of the ethylsulfanyl group, methoxy-substituted indole, and benzamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-ethylsulfanyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C20H22N2O2S/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23)

InChI Key

JCGQDHQGUZBNKE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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